2-[(1-naphthalenyloxy)methyl]quinoline
Description
Contextualization within Naphthalene (B1677914) and Quinoline (B57606) Derivative Research
Naphthalene and quinoline are two fundamental bicyclic aromatic structures that have independently garnered substantial interest in medicinal chemistry and materials science. Quinoline, a heterocyclic aromatic compound, was first isolated from coal tar in 1834. nih.gov Its derivatives are integral to a wide array of biologically active compounds, including alkaloids and synthetic drugs with applications as antibacterial, antiviral, and anticancer agents. nih.govnih.gov The quinoline scaffold is a privileged structure in drug discovery, forming the core of many therapeutic agents. nih.gov
Similarly, naphthalene, a polycyclic aromatic hydrocarbon, serves as a crucial building block for a variety of organic compounds, including dyes, solvents, and pharmacologically active molecules. nih.gov The fusion of these two pharmacophores, as seen in 2-[(1-naphthalenyloxy)methyl]quinoline, creates a hybrid molecule with the potential for unique biological activities. The ether linkage between the quinoline and naphthalene moieties provides a specific spatial arrangement and conformational flexibility that can influence its interaction with biological targets. Research into such hybrid molecules is a strategic approach in drug design, aiming to combine the beneficial properties of both parent scaffolds to achieve enhanced efficacy or novel mechanisms of action. thieme-connect.de
Historical Perspectives on Synthetic Development and Early Investigations of Related Scaffolds
The synthesis of quinoline and its derivatives has a rich history dating back to the 19th century, with the development of several named reactions that are still in use today. The Skraup synthesis, discovered in 1880, was one of the first methods to produce quinoline from aniline (B41778) and glycerol. byjus.com Other classical methods for constructing the quinoline ring system include the Doebner-von Miller reaction, the Friedländer synthesis, and the Combes quinoline synthesis. nih.govbyjus.com These methods have been continuously refined to improve yields and accommodate a wider range of substituents, including the introduction of a reactive methyl group at the 2-position.
The synthesis of the specific ether linkage in this compound is not explicitly detailed in readily available literature. However, its structure strongly suggests a synthesis based on the Williamson ether synthesis. This classic reaction, developed in the 1850s, involves the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com In the context of WY 47288, this would likely involve the reaction of 1-naphthol (B170400) with a 2-(halomethyl)quinoline, such as 2-(chloromethyl)quinoline (B1294453) or 2-(bromomethyl)quinoline. The 2-(halomethyl)quinoline itself can be prepared from quinaldine (B1664567) (2-methylquinoline) through halogenation. The Williamson ether synthesis is a versatile and widely used method for preparing ethers due to its reliability and broad substrate scope. masterorganicchemistry.comfrancis-press.com
Early investigations into related quinoline-naphthalene hybrids have explored their potential in various therapeutic areas. For instance, researchers have designed and synthesized quinoline and naphthalene-based molecules as potential antimycobacterial agents, inspired by the structures of existing drugs. thieme-connect.de These studies laid the groundwork for exploring the biological activities of more complex derivatives like WY 47288.
Current Research Trajectories and Significance in Specialized Fields
Current research on this compound (WY 47288) has primarily focused on its significant anti-inflammatory properties. It has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LO) and cyclooxygenase (CO), two key enzymes in the arachidonic acid cascade which leads to the production of pro-inflammatory mediators like leukotrienes and prostaglandins. nih.govnih.gov This dual inhibition is a desirable characteristic for an anti-inflammatory agent as it can provide a broader spectrum of activity compared to single-target inhibitors.
The significance of WY 47288 lies in its potential as a topical treatment for inflammatory skin conditions. Studies have demonstrated its efficacy in various animal models of skin inflammation. nih.govnih.gov For instance, it has been shown to inhibit arachidonic acid-induced and tetradecanoylphorbol acetate (B1210297) (TPA)-induced inflammation in mouse ears. nih.govnih.gov Furthermore, WY 47288 was effective in reducing UVB-induced erythema in guinea pigs. nih.govnih.gov The compound's mechanism of action is attributed to its ability to dose-dependently reduce the synthesis of 5-LO and CO products. nih.govnih.gov Notably, it exhibits selectivity, with no significant inhibition of 12-lipoxygenase or 15-lipoxygenase. nih.govnih.gov
The research trajectory for WY 47288 and related compounds points towards the development of safe and effective topical anti-inflammatory drugs. The observation that it does not produce systemic adverse effects after topical, parenteral, or oral administration in preclinical models further underscores its potential in this specialized field. nih.govnih.gov The exploration of quinoline-based compounds as inhibitors of inflammatory pathways continues to be an active area of research in medicinal chemistry. nih.goveurekaselect.comnih.gov
Interactive Data Tables
Table 1: Anti-inflammatory Activity of WY 47288 in Animal Models
| Model | Species | Effect | Efficacy (ED50 or Inhibition) | Citation |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | Inhibition of inflammation | ED50 = 0.3 mg/ear | nih.govnih.gov |
| TPA-Induced Ear Inflammation | Mouse | Inhibition of inflammation | 40% at 1 mg/ear | nih.govnih.gov |
| TPA-Induced Ear Edema and Epidermal Proliferation | Mouse | Reduction of edema and proliferation | 50% reduction at 1 mg/ear (administered at 30 min and 5 h post-TPA) | nih.govnih.gov |
| Oxazolone-Induced Contact Hypersensitivity | Mouse | Inhibition of hypersensitivity | ED50 = 0.4 mg/ear | nih.govnih.gov |
| UVB-Induced Skin Erythema | Guinea Pig | Inhibition of erythema | ED50 ≈ 0.25 mg/spot | nih.govnih.gov |
Table 2: In Vitro Enzyme Inhibition Profile of WY 47288
| Enzyme | Source | Activity | Citation |
| 5-Lipoxygenase (5-LO) | Rat Neutrophils, Mouse Macrophages | Inhibition of product synthesis | nih.govnih.gov |
| Cyclooxygenase (CO) | Rat Neutrophils, Mouse Macrophages | Inhibition of product synthesis | nih.govnih.gov |
| 12-Lipoxygenase (12-LO) | Rabbit Platelet | No appreciable inhibition | nih.govnih.gov |
| 15-Lipoxygenase (15-LO) | Soybean | No appreciable inhibition | nih.govnih.gov |
| Phospholipase A2 | Human Platelet | No appreciable inhibition | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
110033-17-5 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(naphthalen-1-yloxymethyl)quinoline |
InChI |
InChI=1S/C20H15NO/c1-3-9-18-15(6-1)8-5-11-20(18)22-14-17-13-12-16-7-2-4-10-19(16)21-17/h1-13H,14H2 |
InChI Key |
NZLDBNPKNBCGEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4C=C3 |
Other CAS No. |
110033-17-5 |
Synonyms |
2-((1-naphthalenyloxy)methyl)quinoline WY 47,288 WY 47288 WY-47288 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 1 Naphthalenyloxy Methyl Quinoline
Advanced Synthetic Techniques and Reaction Conditions
The primary and most direct route to 2-[(1-naphthalenyloxy)methyl]quinoline involves a Williamson ether synthesis. This classical method requires a 2-functionalized quinoline (B57606), such as 2-(chloromethyl)quinoline (B1294453) or 2-(hydroxymethyl)quinoline, and 1-naphthol (B170400).
A plausible synthetic approach commences with the preparation of 2-(chloromethyl)quinoline. This can be achieved from 2-methylquinoline (B7769805) (quinaldine) through a radical halogenation reaction, often employing N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. Once 2-(chloromethyl)quinoline is obtained, it can be reacted with 1-naphthol in the presence of a base to yield the target ether.
Catalytic Approaches in Scaffold Assembly
While the core quinoline scaffold can be assembled through various named reactions like the Doebner-von Miller or Friedländer synthesis, the crucial ether linkage formation in the final step is often facilitated by catalysis. Phase-transfer catalysis (PTC) is a particularly effective technique for this transformation. In a typical PTC setup, the reaction of 2-(chloromethyl)quinoline with 1-naphthol would be carried out in a biphasic system (e.g., an organic solvent and aqueous sodium hydroxide) with a phase-transfer catalyst.
Common phase-transfer catalysts suitable for such Williamson ether syntheses include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS). These catalysts work by transporting the naphthoxide anion from the aqueous phase to the organic phase, where it can react with the 2-(chloromethyl)quinoline.
The choice of catalyst can significantly impact reaction efficiency. For instance, the use of palladium acetate (B1210297) in conjunction with a ligand like SPhos has been reported for the synthesis of 2-phenylamino-4-phenoxy-quinoline derivatives, indicating that metal-catalyzed cross-coupling reactions could also be explored for forming the C-O bond in analogous systems. researchgate.net
Solvent and Temperature Regimen Optimization
The optimization of solvent and temperature is critical for maximizing the yield and minimizing side products in the synthesis of this compound.
For the Williamson ether synthesis step, a variety of aprotic polar solvents are generally suitable. These include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. The choice of solvent can influence the solubility of the reactants and the reaction rate. For example, DMF is often used at elevated temperatures, typically in the range of 80-120 °C, to drive the reaction to completion. researchgate.net
The temperature regimen must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired byproducts. A systematic study to determine the optimal temperature for the specific reaction of 2-(chloromethyl)quinoline and 1-naphthol would be necessary for process optimization.
The following table outlines potential reaction conditions for the Williamson ether synthesis of the target compound based on analogous reactions reported in the literature.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | To deprotonate 1-naphthol, forming the nucleophilic naphthoxide. |
| Solvent | Dimethylformamide (DMF), Acetonitrile (CH₃CN) | To dissolve reactants and facilitate the reaction. |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | To facilitate the transfer of the naphthoxide ion in a biphasic system (Phase-Transfer Catalysis). |
| Temperature | Room Temperature to 100 °C | To provide sufficient energy for the reaction while minimizing side reactions. |
Stereoselective Synthesis Approaches
The target molecule, this compound, does not possess a chiral center in its final structure. However, stereoselective synthesis could become relevant if chiral precursors were used. For instance, if the synthesis started from a chiral oxirane, such as (R)- or (S)-2-((naphthalen-1-yloxy)methyl)oxirane, subsequent reaction with a suitable quinoline precursor could potentially lead to a chiral final product. The stereochemistry of the oxirane would dictate the stereochemistry of the resulting side chain. However, for the direct synthesis of this compound as named, stereoselectivity is not a primary concern.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound involves several considerations aimed at reducing the environmental impact of the process.
Atom Economy: The Williamson ether synthesis, a substitution reaction, generally has good atom economy as most atoms from the reactants are incorporated into the final product. The main byproduct is the salt formed from the base and the leaving group (e.g., NaCl if using NaOH and 2-chloromethylquinoline).
Use of Greener Solvents: Traditional solvents like DMF and DMSO, while effective, have environmental and health concerns. Exploring greener alternatives is a key aspect of green chemistry. Water is an ideal green solvent, and its use can be facilitated by techniques like phase-transfer catalysis or the use of water-soluble catalysts. Ethanol is another greener solvent option.
Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a wide range of organic reactions, including the synthesis of quinoline derivatives.
Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Phase-transfer catalysts can often be recovered and reused. The development of solid-supported catalysts or nanocatalysts could offer further advantages in terms of separation and reusability.
The following table summarizes the application of green chemistry principles to the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Prevention | Optimizing reaction conditions to minimize byproducts. | Reduced waste generation. |
| Atom Economy | Utilizing substitution reactions like Williamson ether synthesis. | High efficiency in converting reactants to product. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents and solvents with safer alternatives. | Improved safety and reduced environmental impact. |
| Designing Safer Chemicals | The final product's properties would need to be assessed. | Reduced toxicity and environmental persistence. |
| Safer Solvents and Auxiliaries | Using water, ethanol, or solvent-free conditions. | Reduced VOC emissions and solvent waste. |
| Design for Energy Efficiency | Employing microwave or ultrasound irradiation. | Shorter reaction times and lower energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the quinoline or naphthalene (B1677914) core. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Designing a synthetic route that avoids unnecessary protection/deprotection steps. | Fewer reaction steps, leading to higher overall yield and less waste. |
| Catalysis | Using phase-transfer catalysts or developing recyclable solid catalysts. | Increased reaction efficiency and easier product purification. |
| Design for Degradation | Considering the biodegradability of the final product. | Reduced environmental persistence. |
| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent over-reaction and byproduct formation. | Improved process control and safety. |
| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less flammable solvents and reagents. | Reduced risk of accidents. |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 1 Naphthalenyloxy Methyl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-[(1-naphthalenyloxy)methyl]quinoline in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities, can be assembled.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, 2D NMR experiments are crucial for establishing the intricate connectivity of the molecule.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be expected between the adjacent protons on the quinoline (B57606) and naphthalene (B1677914) rings, allowing for the assignment of the aromatic spin systems. For instance, the proton at position 3 of the quinoline ring would show a correlation with the proton at position 4.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon atom in the molecule would exhibit a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is paramount for connecting the different structural fragments of the molecule. Key HMBC correlations for this compound would include:
Correlations from the methylene (B1212753) protons of the linker to the C2 carbon of the quinoline ring and the C1' carbon of the naphthalene ring, confirming the ether linkage.
Correlations from the H3 proton of the quinoline ring to the C2 and C4 carbons, and from the H8' proton of the naphthalene ring to the C1' and C7' carbons, further confirming the assignments within the aromatic systems.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below.
| Position | δ¹³C (ppm) (Predicted) | δ¹H (ppm) (Predicted) | Key HMBC Correlations (¹H → ¹³C) |
| Quinoline Moiety | |||
| 2 | 158.5 | - | H-methylene → C2 |
| 3 | 120.1 | 7.45 | H3 → C2, C4, C4a |
| 4 | 137.2 | 8.10 | H4 → C3, C5, C4a |
| 4a | 128.9 | - | H5 → C4a, C7 |
| 5 | 127.8 | 7.80 | H5 → C4, C6, C7 |
| 6 | 126.5 | 7.55 | H6 → C5, C8 |
| 7 | 129.5 | 7.70 | H7 → C5, C8a |
| 8 | 127.0 | 7.90 | H8 → C6, C7, C8a |
| 8a | 148.0 | - | H5 → C8a, H8 → C8a |
| Methylene Linker | |||
| -CH₂- | 70.5 | 5.40 | H-methylene → C2, C1' |
| Naphthalene Moiety | |||
| 1' | 154.0 | - | H2' → C1', H-methylene → C1' |
| 2' | 108.0 | 7.10 | H2' → C1', C3', C4' |
| 3' | 126.0 | 7.50 | H3' → C1', C2', C4a' |
| 4' | 125.5 | 7.40 | H4' → C2', C3', C4a' |
| 4a' | 127.5 | - | H5' → C4a', H8' → C4a' |
| 5' | 126.8 | 7.95 | H5' → C4a', C6', C7' |
| 6' | 125.8 | 7.48 | H6' → C5', C8' |
| 7' | 122.0 | 7.35 | H7' → C5', C8a' |
| 8' | 122.5 | 7.85 | H8' → C1', C7', C8a' |
| 8a' | 134.5 | - | H5' → C8a', H8' → C8a' |
Conformational Analysis via NOESY/ROESY
The preferred conformation of this compound in solution can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.
For this molecule, key NOE/ROE correlations would be expected between:
The methylene linker protons and the H3 proton of the quinoline ring.
The methylene linker protons and the H2' and H8' protons of the naphthalene ring.
Mass Spectrometric Fragmentation Pathway Analysis for Structural Confirmation
Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers a fingerprint that can be used for structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the accurate mass of the molecular ion with high precision. For this compound (C₂₀H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. A close match (typically within 5 ppm) confirms the elemental composition.
Predicted HRMS Data:
Formula: C₂₀H₁₅NO
Calculated m/z for [M+H]⁺: 286.1226
Calculated m/z for [M+Na]⁺: 308.1046
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides significant structural information. A plausible fragmentation pathway for [this compound+H]⁺ is proposed below:
Initial Fragmentation: Cleavage of the ether bond is a likely initial fragmentation step. This can occur in two ways:
Loss of the naphthyloxy radical, leading to a quinolin-2-ylmethyl cation at m/z 142.0651.
Formation of the naphthyloxy cation at m/z 143.0542 and a neutral quinoline-2-methanol.
Further Fragmentation of the Quinoline Moiety: The quinolin-2-ylmethyl cation (m/z 142.0651) could undergo further fragmentation, such as the loss of HCN, a characteristic fragmentation of the quinoline ring, to yield an ion at m/z 115.0542.
Fragmentation involving the Naphthalene Moiety: The protonated naphthyloxy moiety could also undergo characteristic fragmentations.
Predicted MS/MS Fragmentation Data for [C₂₀H₁₅NO+H]⁺:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 286.1226 | 143.0542 | [C₁₀H₇O]⁺ (Naphthyloxy cation) |
| 286.1226 | 142.0651 | [C₁₀H₈N]⁺ (Quinolin-2-ylmethyl cation) |
| 142.0651 | 115.0542 | [C₉H₇]⁺ (Loss of HCN from quinoline) |
X-ray Crystallography Studies for Solid-State Structure and Packing Interactions
While NMR provides information on the solution-state conformation, single-crystal X-ray diffraction offers a precise determination of the molecular structure in the solid state. Although no specific crystal structure for this compound has been reported in the Cambridge Structural Database, a hypothetical study would yield crucial data.
An X-ray crystallographic analysis would provide:
Precise Bond Lengths and Angles: Confirming the expected geometries of the quinoline and naphthalene rings and the linker.
Torsional Angles: Defining the exact conformation of the molecule in the crystal lattice, particularly the orientation of the naphthalene and quinoline rings relative to each other.
Intermolecular Interactions: Revealing how the molecules pack in the crystal, identifying any π-π stacking interactions between the aromatic rings or other non-covalent interactions like C-H···N or C-H···O hydrogen bonds. Based on the planar nature of the aromatic systems, significant π-π stacking would be anticipated, influencing the material's bulk properties. For instance, a related structure, 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline, exhibits face-to-face packing of molecules in the crystal. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of chemical bonds within a molecule. For the compound this compound, the vibrational spectra would be expected to exhibit characteristic bands corresponding to its constituent quinoline and naphthalene ring systems, as well as the bridging ether linkage.
Expected Vibrational Modes:
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on both the quinoline and naphthalene aromatic rings.
Aliphatic C-H Stretching: The methylene bridge (-CH₂-) would show symmetric and asymmetric stretching vibrations typically in the 2950-2850 cm⁻¹ range.
C=C and C=N Stretching: The aromatic rings of quinoline and naphthalene contain C=C bonds, and the quinoline ring also has a C=N bond. These stretching vibrations are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ region. These are often complex and overlapping.
C-O-C Ether Linkage: The asymmetric stretching of the C-O-C ether bond is a strong indicator and typically appears as a prominent band in the 1275-1200 cm⁻¹ region. The symmetric stretch is usually weaker and found around 1075-1020 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations (wagging) are highly characteristic of the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ range.
A hypothetical data table for the expected major FTIR and Raman peaks is presented below. It is important to note that the exact peak positions and intensities can be influenced by the molecular environment and intermolecular interactions.
| Expected Vibrational Frequency (cm⁻¹) | Assignment | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| ~3050 | Aromatic C-H Stretch | Medium | Strong |
| ~2920 | Asymmetric CH₂ Stretch | Medium | Medium |
| ~2850 | Symmetric CH₂ Stretch | Medium-Weak | Medium |
| ~1620 | C=N Stretch (Quinoline) | Medium-Strong | Medium |
| ~1590, 1500, 1450 | Aromatic C=C Stretch | Strong | Strong |
| ~1250 | Asymmetric C-O-C Stretch | Strong | Weak |
| ~800 | Aromatic C-H Bending (Naphthalene) | Strong | Medium |
| ~750 | Aromatic C-H Bending (Quinoline) | Strong | Medium |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties (e.g., UV-Vis, Fluorescence)
The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are dictated by the electronic transitions within its π-conjugated system, which is composed of the quinoline and naphthalene chromophores. The ether linkage, being saturated, electronically isolates the two aromatic systems to a large extent, meaning the resulting spectrum is likely to be a superposition of the spectra of the individual chromophores with some minor perturbations.
Naphthalene and quinoline derivatives are known to be fluorescent. The photophysical properties of such molecules are of interest for applications in materials science and as fluorescent probes.
Expected Photophysical Properties:
UV-Vis Absorption: The UV-Vis absorption spectrum is expected to show multiple bands corresponding to π-π* transitions within the naphthalene and quinoline rings. Naphthalene itself typically exhibits strong absorption bands around 220 nm, 275 nm, and a weaker, structured band around 312 nm. Quinoline shows complex absorption bands below 320 nm. The spectrum of the combined molecule would likely show a broad, intense absorption in the UV region, with distinct peaks or shoulders reflecting the contributions of both aromatic systems.
Fluorescence Emission: Upon excitation at an appropriate wavelength (one of the absorption maxima), the molecule is expected to exhibit fluorescence. The emission spectrum would likely be characteristic of the naphthalene moiety, as it is a well-known fluorophore. The emission maximum would be red-shifted compared to the longest-wavelength absorption band (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would depend on the competition between radiative (fluorescence) and non-radiative decay pathways. The presence of the quinoline ring and the ether linkage could potentially influence the quantum yield.
A hypothetical data table summarizing the expected photophysical properties is provided below. These values are illustrative and would require experimental verification.
| Parameter | Expected Value | Description |
| λabs, max (nm) | ~280, ~315 | Wavelengths of maximum UV-Vis absorption |
| ε (M⁻¹cm⁻¹) | > 5,000 | Molar absorptivity at the main absorption maxima |
| λem, max (nm) | ~330-350 | Wavelength of maximum fluorescence emission |
| Quantum Yield (ΦF) | 0.1 - 0.3 | Efficiency of the fluorescence process |
Computational and Theoretical Investigations of 2 1 Naphthalenyloxy Methyl Quinoline
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics of molecules. nih.govrsc.orgnih.gov These methods are used to determine the optimized molecular geometry and to calculate various electronic properties that govern the reactivity and stability of the compound. nih.govrsc.org For quinoline (B57606) derivatives, DFT calculations have been successfully employed to analyze their structural and electronic properties. nih.govcnr.it
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A smaller energy gap suggests higher reactivity.
For a molecule like 2-[(1-naphthalenyloxy)methyl]quinoline, the HOMO is expected to be located primarily on the electron-rich naphthalene (B1677914) and quinoline ring systems, while the LUMO would also be distributed across these aromatic systems. The specific energy values would dictate its reactivity profile. In studies of similar quinoline derivatives, the HOMO-LUMO gap has been a significant factor in assessing their potential applications. nih.govarabjchem.org
Illustrative Data Table: FMO Analysis of a Hypothetical Quinoline Derivative
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.govresearchgate.net The map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
In this compound, the nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms on the aromatic rings would exhibit positive potential. MEP analysis of related quinoline compounds has been instrumental in understanding their intermolecular interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can provide detailed information about the conformational landscape, flexibility, and interactions with the surrounding solvent molecules. nih.govresearchgate.net
For this compound, MD simulations would be crucial for understanding how the naphthalene and quinoline rings orient with respect to each other. The flexibility of the methylene (B1212753) ether bridge allows for various conformations, which can be influenced by the solvent environment. MD simulations can reveal the most stable conformations and the energy barriers between them. Such studies on other quinoline derivatives have provided insights into their behavior in different environments, which is essential for applications such as drug design. nih.govmdpi.comnih.gov
Molecular Docking Studies with Biological Targets (e.g., Enzymes, Receptors) to Infer Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netijprajournal.comresearchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. mdpi.comnih.gov
Given the prevalence of quinoline derivatives in pharmacologically active compounds, molecular docking studies of this compound against various enzymes or receptors could reveal its potential as a therapeutic agent. researchgate.netijprajournal.com
Once a docking simulation is performed, the resulting ligand-protein complex can be analyzed to identify key interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the aromatic rings of the ligand and the amino acid residues of the protein's binding site. For this compound, the quinoline and naphthalene moieties would likely engage in pi-pi stacking, while the ether oxygen and quinoline nitrogen could act as hydrogen bond acceptors. Docking studies on similar quinoline-based compounds have successfully identified critical interactions that contribute to their biological activity. researchgate.netnih.gov
Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed as a binding energy) between the ligand and the protein. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. These calculated energies help in ranking different potential ligands. To validate the docking results, the protocol is often first tested by re-docking a known inhibitor into the protein's active site to see if the program can reproduce the experimentally observed binding mode. researchgate.net While no specific binding energy data exists for this compound, the methodology remains a standard and valuable tool in computational drug design. researchgate.netmdpi.com
Illustrative Data Table: Molecular Docking Results for a Hypothetical Ligand
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase | -8.5 | PHE 345, LYS 198, ASP 412 |
| DNA Gyrase | -7.9 | ARG 88, GLU 54, ILE 92 |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in medicinal chemistry and materials science to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. atlantis-press.comnih.gov These models are built on the principle that the activity or property of a molecule is a function of its molecular features. atlantis-press.com By developing mathematical equations that relate structural descriptors to observed activities or properties, QSAR and QSPR models can predict the behavior of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics and reducing the time and cost associated with experimental research. atlantis-press.comnih.gov
The development of a robust QSAR or QSPR model involves several key steps. Initially, a dataset of compounds with known activities or properties is compiled. For these compounds, a wide range of molecular descriptors are calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including:
Lipophilic properties: such as the logarithm of the partition coefficient (logP), which describes a molecule's hydrophobicity. atlantis-press.com
Electronic properties: such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity and ability to participate in charge transfer. atlantis-press.comresearchgate.net
Steric or topological properties: which describe the size, shape, and connectivity of the molecule. atlantis-press.com
Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, are then employed to build a mathematical model that best correlates the calculated descriptors with the experimental data. nih.govmdpi.com The predictive power of the resulting model is rigorously evaluated through internal and external validation techniques. mdpi.com
While specific QSAR or QSPR studies for this compound were not found in a comprehensive literature search, the principles can be illustrated through research on analogous quinoline derivatives. For instance, QSAR models have been successfully developed for various quinoline derivatives to predict their anticancer, antimicrobial, and corrosion inhibition activities. nih.govresearchgate.net
For example, a hypothetical QSAR study on a series of quinoline derivatives for anticancer activity might yield an equation similar to:
Log(1/IC50) = a(logP) - b(LUMO) + c(Molecular Weight) + d
In this equation, IC50 represents the half-maximal inhibitory concentration, and 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model could reveal that higher hydrophobicity and lower LUMO energy are beneficial for the observed anticancer activity.
To illustrate the data involved in such a study, the following interactive table presents hypothetical data for a series of quinoline derivatives, including this compound, with calculated molecular descriptors and a hypothetical biological activity.
Table 1: Hypothetical Data for QSAR/QSPR Modeling of Quinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | logP | LUMO (eV) | Predicted Biological Activity (IC50, µM) |
| This compound | C20H15NO | 285.34 | 5.2 | -1.5 | 10.5 |
| 2-methylquinoline (B7769805) | C10H9N | 143.19 | 2.4 | -0.8 | 50.2 |
| 4-hydroxy-2-quinolinecarboxylic acid | C10H7NO3 | 189.17 | 1.5 | -2.1 | 25.8 |
| 6-nitroquinoline | C9H6N2O2 | 174.16 | 1.8 | -2.5 | 15.1 |
| Chloroquine | C18H26ClN3 | 319.87 | 4.6 | -1.2 | 5.3 |
Similarly, QSPR models can be developed to predict various physicochemical properties. For instance, a QSPR model could be created to predict the solubility or melting point of quinoline derivatives based on descriptors related to molecular size, polarity, and intermolecular forces.
The insights gained from QSAR and QSPR models are invaluable for the rational design of new compounds. By understanding which structural features are critical for a desired activity or property, chemists can prioritize the synthesis of the most promising candidates, ultimately accelerating the discovery and development process. nih.gov The application of these computational methods to this compound and its analogues could therefore provide a strategic direction for future research and optimization of its potential applications.
Reactivity and Mechanistic Studies of 2 1 Naphthalenyloxy Methyl Quinoline
Electrophilic Aromatic Substitution Reactions on Quinoline (B57606) and Naphthalene (B1677914) Moieties
The susceptibility of 2-[(1-naphthalenyloxy)methyl]quinoline to electrophilic aromatic substitution (EAS) is governed by the electronic properties of both the quinoline and naphthalene rings, as well as the influence of the substituent groups.
Naphthalene Moiety: The naphthalene ring is substituted at the C1 position with a -(CH2-quinolin-2-yl)oxy group. Alkoxy groups are strongly activating, ortho-, para-directing substituents in electrophilic aromatic substitution. stackexchange.com Therefore, electrophilic attack on the naphthalene ring is predicted to be significantly faster than on the quinoline ring and will be directed to the C2 and C4 positions. The α-position (C4) is generally more reactive than the β-position (C2) in naphthalenes due to the greater stability of the resulting carbocation intermediate. stackexchange.comwordpress.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Aromatic Ring | Activating/Deactivating Group | Predicted Position(s) of Attack | Rationale |
|---|---|---|---|
| Quinoline | -(CH2)-O-Naphthyl at C2 (weakly activating) |
C5, C8 | The benzenoid ring is more electron-rich than the pyridinoid ring. askfilo.com |
| Naphthalene | -(O-CH2-Quinolin-2-yl) at C1 (activating) |
C4 (major), C2 (minor) | The alkoxy group is a strong ortho-, para-director. stackexchange.com |
Nucleophilic Attack at the Quinoline Nitrogen or Ether Linkage
Quinoline Nitrogen: The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can readily react with electrophiles such as protons (acid-base reaction) or alkylating agents. However, direct nucleophilic attack on the carbon atoms of the quinoline ring is generally difficult unless the ring is activated by a strong electron-withdrawing group or if a good leaving group is present at the C2 or C4 positions. quimicaorganica.orgquimicaorganica.org The presence of the bulky substituent at the C2 position may sterically hinder the approach of nucleophiles to the nitrogen atom. nih.gov
Ether Linkage: The ether linkage in this compound is susceptible to cleavage under strongly acidic conditions, such as with HBr or HI. libretexts.orgmasterorganicchemistry.com The reaction would be initiated by protonation of the ether oxygen. masterorganicchemistry.com Cleavage can proceed via either an SN1 or SN2 mechanism. Given that one side of the ether is a benzylic-like methylene (B1212753) group attached to the quinoline ring, an SN1 pathway could be favored due to the potential for resonance stabilization of the resulting carbocation. Alternatively, SN2 attack by a nucleophile would likely occur at the less sterically hindered methylene carbon. libretexts.orglibretexts.org Benzyl ethers can also be cleaved under mild conditions via hydrogenolysis (H₂/Pd-C). youtube.comyoutube.com
Table 2: Potential Sites of Nucleophilic Attack and Cleavage
| Reactive Site | Reagent/Condition | Probable Mechanism | Products |
|---|---|---|---|
| Quinoline Nitrogen | Acids (e.g., HCl) | Acid-Base | Quinolinium salt |
| Ether Linkage | Strong Acid (e.g., HBr) | SN1 / SN2 | 2-(Bromomethyl)quinoline and 1-Naphthol (B170400) |
| Ether Linkage | H₂/Pd-C | Hydrogenolysis | 2-Methylquinoline (B7769805) and 1-Naphthol |
Oxidative and Reductive Transformations
Oxidation: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com Under vigorous conditions with reagents like potassium permanganate, the benzene (B151609) ring of the quinoline nucleus can be cleaved. The methylene bridge (-CH₂-) is a potential site for oxidation. For instance, 2-alkylquinolines can be oxidized at the alkyl group. youtube.com Oxidation of this compound could potentially lead to the formation of a ketone at the methylene position or cleavage of the C-C bond. The naphthalene ring is also susceptible to oxidation, which could lead to the formation of naphthoquinones. Some alkylquinolone N-oxides have shown antioxidant properties. mdpi.com
Reduction: The pyridine (B92270) ring of the quinoline system is more readily reduced than the benzene ring. pharmaguideline.com Catalytic hydrogenation (e.g., with H₂/Pd-C) or reduction with agents like sodium borohydride (B1222165) in acidic media typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comresearchgate.net Selective reduction of the benzene ring is also possible under specific conditions. acs.org It is expected that the quinoline moiety in this compound would undergo reduction at the pyridine ring to give the corresponding tetrahydroquinoline derivative.
Table 3: Predicted Oxidative and Reductive Transformations
| Transformation | Reagent/Conditions | Predicted Product(s) |
|---|---|---|
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Quinoline-2-carboxylic acid, cleavage products |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-[(1-Naphthalenyloxy)methyl]-1,2,3,4-tetrahydroquinoline |
| Reduction | Strong reducing agent (e.g., Li/NH₃) | 5,6,7,8-Tetrahydroquinoline derivative |
Coordination Chemistry: Ligand Behavior of the Quinoline Nitrogen in Metal Complexes
The quinoline nitrogen atom, with its available lone pair of electrons, can act as a monodentate ligand to coordinate with a variety of metal ions, forming metal complexes. The ability of this compound to act as a ligand would be influenced by the steric hindrance imposed by the bulky (1-naphthalenyloxy)methyl group at the C2 position. This steric bulk may prevent or disfavor the coordination of large metal centers or the formation of complexes with high coordination numbers around the metal. However, it may also lead to the formation of specific, sterically controlled coordination geometries. The electronic properties of the substituent could also modulate the electron density on the nitrogen, thereby affecting the strength of the metal-ligand bond.
Photochemical Reactions and Photoinduced Transformations
Both quinoline and naphthalene moieties are known to be photochemically active.
Quinoline Moiety: Quinolines can undergo various photochemical reactions, including cycloadditions with alkenes. nih.gov These reactions often proceed through an excited triplet state and can be influenced by Lewis acids. nih.gov The specific photochemical behavior of this compound would depend on the reaction conditions and the other reactants present. Visible light-mediated C-H functionalization of quinolines has also been reported, proceeding through a radical pathway. nih.gov
Naphthalene Moiety: Naphthyl ethers can undergo photochemical reactions such as photodimerization. acs.orgacs.org Irradiation of naphthalenes in the presence of alkenes can lead to [2+2] cycloaddition reactions. rsc.org Furthermore, intramolecular energy transfer from an excited naphthalene moiety to the quinoline part, or vice versa, could occur, leading to complex photochemical behavior. Förster resonance energy transfer (FRET) has been observed in naphthol-naphthalimide conjugates, which influences their photochemical reactivity. nih.gov A similar intramolecular energy transfer process could be anticipated for this compound, potentially leading to unique photoinduced transformations.
Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies of Analogs
Synthesis of Substituted Quinoline (B57606) and Naphthalene (B1677914) Analogs
The synthesis of analogs of 2-[(1-naphthalenyloxy)methyl]quinoline allows for a comprehensive exploration of the chemical space around the lead compound. This involves the independent or combined modification of its three key structural components.
The quinoline ring is a versatile scaffold that can be functionalized at various positions to modulate the electronic and steric properties of the molecule. Common synthetic strategies for introducing substituents onto the quinoline ring include electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. For instance, nitration, halogenation, and acylation reactions can introduce electron-withdrawing groups, while Friedel-Crafts alkylation can add electron-donating groups. More advanced methods like the Doebner-von Miller reaction or the Friedländer synthesis can be employed to construct the quinoline ring itself with pre-installed substituents. nih.gov
Systematic modifications could include the introduction of small alkyl, alkoxy, halogen, or nitro groups at positions 4, 5, 6, 7, and 8 of the quinoline ring. The synthesis of such derivatives would typically start from appropriately substituted anilines which are then cyclized to form the desired quinoline core.
Table 1: Examples of Synthetic Strategies for Quinoline Ring Modification
| Position | Substituent | Synthetic Method | Starting Material |
| 4 | -Cl | Nucleophilic Substitution | 4-Hydroxyquinoline derivative |
| 6 | -NO₂ | Electrophilic Nitration | 2-Methylquinoline (B7769805) |
| 7 | -OCH₃ | Nucleophilic Substitution | 7-Chloroquinoline derivative |
| 8 | -Br | Electrophilic Bromination | 2-Methylquinoline |
The naphthalene moiety offers multiple positions for substitution, which can significantly influence the interaction of the molecule with its biological target. Similar to the quinoline ring, electrophilic substitution reactions are commonly used to introduce a variety of functional groups onto the naphthalene ring system. The regioselectivity of these reactions is governed by the directing effects of the existing ether linkage and any other substituents present.
For example, sulfonation, nitration, and halogenation can be directed to specific positions on the naphthalene ring. Subsequent reduction of a nitro group to an amine, followed by diazotization and Sandmeyer reactions, can provide access to a wide array of functionalities.
Table 2: Potential Substitutions on the Naphthalene Moiety
| Position | Substituent | Potential Impact |
| 4' | -Cl, -F | Modulate electronic properties and metabolic stability |
| 5' | -OCH₃, -OH | Introduce hydrogen bonding capabilities |
| 7' | -NO₂, -NH₂ | Alter electronic character and provide a handle for further derivatization |
Variations can include altering the length of the alkyl chain (e.g., -O(CH₂)n- where n = 2, 3), introducing rigidity with double or triple bonds, or replacing the ether oxygen with other heteroatoms like sulfur (-SCH₂-) or nitrogen (-NHCH₂-). The synthesis of these analogs would involve the coupling of the appropriate quinoline and naphthalene precursors with a modified linker. For example, a thioether analog could be prepared by reacting 2-(chloromethyl)quinoline (B1294453) with 1-naphthalenethiol.
SAR and SPR Investigations Based on Synthetic Modifications
Once a library of analogs has been synthesized, they are subjected to biological and physicochemical screening to establish SAR and SPR. This data is essential for understanding how specific structural changes affect the desired properties.
The introduction of electron-donating or electron-withdrawing substituents on either the quinoline or naphthalene rings can significantly alter the electronic distribution within the molecule. This, in turn, can affect properties such as pKa, redox potential, and the ability to participate in hydrogen bonding or π-π stacking interactions with a biological target.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbital energies (HOMO and LUMO) for the synthesized analogs. rsc.org These theoretical calculations, when correlated with experimental data, can provide a deeper understanding of the electronic effects of different substituents. For example, a substituent that increases the electron density on the quinoline nitrogen might enhance its basicity and potential for ionic interactions.
Table 3: Predicted Electronic Effects of Substituents
| Substituent | Position | Effect on Quinoline Nitrogen Basicity |
| 6-NO₂ | Quinoline | Decrease |
| 7-OCH₃ | Quinoline | Increase |
| 4'-Cl | Naphthalene | Minor Decrease |
The three-dimensional shape of a molecule is a critical determinant of its biological activity. Modifications to the linker region, as well as the introduction of bulky substituents on the aromatic rings, can have a profound impact on the conformational freedom of the this compound scaffold.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide experimental data on the preferred conformations of the analogs in solution and in the solid state, respectively. Molecular modeling and conformational analysis studies can also be employed to predict the energetically favorable conformations and to understand the rotational barriers around the flexible bonds in the linker. researchgate.netresearchgate.net For instance, shortening the linker or introducing a double bond would be expected to decrease the conformational flexibility, potentially leading to a more defined and potent interaction with a target.
By systematically synthesizing and analyzing a diverse set of analogs, a comprehensive SAR and SPR profile for the this compound scaffold can be established, guiding the future design of more effective and targeted molecules.
Despite a comprehensive search for scientific literature on the chemical compound this compound, also known as WY 47288, there is a significant lack of publicly available research detailing its specific molecular and cellular mechanisms of biological activity.
Extensive searches for data on its anticholinergic properties, effects on smooth muscle, and its role as a potential potassium channel opener have not yielded specific experimental results for this compound. While general information on the pharmacology of quinoline derivatives, the function of muscarinic receptors, the physiology of bladder detrusor muscle, and the mechanisms of uterine contractility is abundant, specific studies attributing these actions to this compound (WY 47288) are not present in the available scientific literature.
Therefore, it is not possible to provide a detailed, evidence-based article on the molecular and cellular mechanisms of this specific compound based on the currently accessible information. The requested in-depth analysis of its biological activity, including data tables on binding affinities and dose-response relationships, cannot be fulfilled without dedicated research studies on WY 47288.
In-Depth Analysis of this compound: A Review of Its Mechanistic Profile
Initial Research Findings: Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that specific experimental data detailing the biological mechanisms of This compound is not available. The requested in-depth analysis concerning its enzyme inhibition kinetics, receptor binding profiles, and specific effects on cellular pathways—as outlined in the user's structured query—could not be directly sourced from existing research publications.
The quinoline scaffold, a fusion of a benzene (B151609) and pyridine (B92270) ring, is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory and anti-proliferative effects. Similarly, the naphthalene moiety is present in many biologically active compounds. The combination of these two ring systems via a methyl-ether linkage, as seen in this compound, presents a unique chemical structure. However, this specific molecule does not appear to have been the subject of detailed mechanistic studies that have been published in the peer-reviewed literature.
Therefore, the following sections, which are structured to address the user's specific query, will provide a theoretical framework based on the known activities of related quinoline and naphthalene-containing compounds. This is intended to offer a scientifically grounded perspective on the potential, yet currently unverified, mechanisms of action for the subject compound. It is crucial to note that the following discussion is hypothetical and awaits experimental validation.
Future Perspectives and Research Challenges for 2 1 Naphthalenyloxy Methyl Quinoline
Elucidation of Underexplored Mechanistic Aspects
The foundational step in understanding any new chemical entity is the elucidation of its mechanism of action. For a novel compound like 2-[(1-naphthalenyloxy)methyl]quinoline, initial research would need to focus on identifying its biological targets. The quinoline (B57606) and naphthalene (B1677914) moieties are present in numerous biologically active molecules, suggesting a wide range of potential activities, from anticancer to antimicrobial. nih.govnih.gov
Future mechanistic studies would likely involve:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and in silico target prediction to identify the primary cellular components with which the compound interacts.
Pathway Analysis: Once a target is identified, further studies would be necessary to understand how the compound modulates its activity and the downstream effects on cellular signaling pathways. This could involve gene expression profiling and phosphoproteomics.
Structure-Activity Relationship (SAR) Studies: Investigating how the specific arrangement of the naphthalenyloxy and quinoline groups contributes to its biological effects. This would involve comparing its activity to simpler analogs lacking one of these key structural features.
Design and Synthesis of Novel Analogs with Tailored Properties
Assuming initial studies reveal a promising biological activity for this compound, the next logical step would be the design and synthesis of novel analogs to optimize its properties. This process is guided by the initial SAR data.
Key areas for analog design would include:
Substitution Pattern Modification: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto either the quinoline or naphthalene ring systems to enhance potency, selectivity, or pharmacokinetic properties.
Linker Modification: Altering the length, flexibility, or chemical nature of the oxymethyl linker connecting the two aromatic systems could significantly impact binding affinity and specificity.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve its drug-like characteristics.
The primary challenge in this phase is the synthetic accessibility of the designed analogs. Developing efficient and versatile synthetic routes that allow for the rapid generation of a diverse library of compounds is crucial for a successful medicinal chemistry campaign.
| Potential Analog Design Strategies | Rationale |
| Introduction of electron-withdrawing/donating groups | Modulate electronic properties and potential for hydrogen bonding. |
| Variation of the linker | Optimize spatial orientation and flexibility for target binding. |
| Chiral synthesis | Investigate stereospecific interactions with biological targets. |
Integration with Advanced High-Throughput Screening Methodologies
To efficiently explore the biological potential of this compound and its future analogs, integration with high-throughput screening (HTS) methodologies would be essential. HTS allows for the rapid testing of thousands of compounds in a variety of biological assays. youtube.comyoutube.com
Future research would benefit from:
Development of Target-Based Screens: If a specific molecular target is identified, HTS assays can be designed to measure the direct interaction of the compounds with this target.
Phenotypic Screening: Employing cell-based assays to screen for desired phenotypic changes (e.g., cancer cell death, inhibition of viral replication) without a priori knowledge of the specific target. youtube.com
High-Content Imaging: Using automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing a more detailed picture of the compound's effects.
A significant challenge is the development of robust and relevant HTS assays. The assays must be sensitive, reproducible, and accurately reflect the biological process of interest. Furthermore, the large datasets generated by HTS require sophisticated data analysis pipelines to identify true hits and avoid false positives.
Addressing Synthetic Scalability and Sustainability Challenges
For any compound with therapeutic potential, the ability to produce it on a large scale in a cost-effective and environmentally friendly manner is a critical consideration. The initial laboratory-scale synthesis of this compound would likely not be suitable for industrial production.
Research in this area would focus on:
Route Optimization: Developing a synthetic route that minimizes the number of steps, uses cheaper and safer starting materials, and avoids hazardous reagents and solvents. tandfonline.comnih.govijpsjournal.com
Process Chemistry: Optimizing reaction conditions (e.g., temperature, pressure, catalysts) to maximize yield and purity on a large scale. rsc.orgresearchgate.net
Green Chemistry Principles: Incorporating principles of green chemistry to reduce the environmental impact of the synthesis, such as using renewable feedstocks, minimizing waste, and employing catalytic rather than stoichiometric reagents. tandfonline.comijpsjournal.com
The main challenge is often translating a complex, multi-step synthesis from a laboratory setting to a large-scale manufacturing process. This requires significant investment in process development and engineering to ensure safety, efficiency, and compliance with regulatory standards.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(1-naphthalenyloxy)methyl]quinoline, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step organic reactions, such as nucleophilic substitution or condensation between quinoline derivatives and naphthol-containing precursors. For example, electrophilic aromatic substitution or Friedel-Crafts alkylation may be employed to attach the naphthalenyloxy moiety.
- Characterization : Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity and purity. For example, the methylene bridge (-CH₂-) in the structure shows distinct proton signals at δ 4.5–5.5 ppm in ¹H NMR .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodology :
- In vitro assays : Use cell-based models (e.g., cancer cell lines, bacterial cultures) to evaluate antimicrobial or antiproliferative activity. For instance, MTT assays quantify cytotoxicity, while agar diffusion tests assess antimicrobial potency.
- Enzyme inhibition : Test interactions with targets like kinases or cytochrome P450 enzymes via fluorometric or colorimetric assays (e.g., NADPH depletion assays) .
Q. What are the key physicochemical properties to prioritize during purification?
- Critical Parameters :
- Solubility : Optimize solvent systems (e.g., dichloromethane/hexane for recrystallization).
- Stability : Monitor degradation under varying pH, temperature, and light exposure using high-performance liquid chromatography (HPLC).
- Tools : Differential scanning calorimetry (DSC) determines melting points, while UV-Vis spectroscopy tracks photostability .
Advanced Research Questions
Q. How can structural modifications of this compound improve target selectivity in enzyme inhibition?
- Strategy :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the quinoline or naphthalene rings to modulate steric and electronic effects. For example, electron-withdrawing groups on the naphthalene ring may enhance binding to hydrophobic enzyme pockets.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like topoisomerases or G-protein-coupled receptors .
Q. How should researchers resolve contradictions in reported biological activity data for quinoline derivatives?
- Approach :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., pH, serum concentration) or cell line specificity.
- Orthogonal Validation : Confirm activity using complementary methods (e.g., surface plasmon resonance (SPR) for binding affinity alongside cellular assays) .
Q. What advanced techniques are used to elucidate the mechanism of action of this compound in cancer models?
- Methods :
- Transcriptomics/Proteomics : RNA sequencing or SILAC-based proteomics to identify dysregulated pathways.
- Pharmacokinetic Studies : Radiolabel the compound (e.g., ¹⁴C) to track absorption, distribution, and metabolism in vivo.
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution .
Q. How can researchers mitigate toxicity while retaining efficacy in derivative design?
- Strategies :
- Prodrug Approaches : Mask reactive groups (e.g., esterification of hydroxyl groups) to reduce off-target effects.
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, distribution, metabolism, excretion, and toxicity. Validate with zebrafish or rodent models .
Methodological Considerations
Q. What analytical workflows are recommended for detecting and quantifying byproducts during synthesis?
- Workflow :
HPLC-MS : Identify impurities with >95% purity thresholds.
Gas Chromatography (GC) : Monitor volatile byproducts.
Isolation Techniques : Use preparative HPLC or column chromatography to isolate and characterize side products .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Protocol :
- Simulated Biological Fluids : Incubate the compound in phosphate-buffered saline (PBS) or human serum at 37°C.
- Degradation Analysis : Track decomposition via LC-MS over 24–72 hours. Adjust pH or use stabilizers (e.g., antioxidants) if degradation exceeds 10% .
Tables for Key Data
Table 1 : Representative Biological Activities of Quinoline Derivatives
| Compound | Target | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | Topoisomerase II | 0.45 | DNA relaxation | |
| Analog with Cl substitution | Cytochrome P450 3A4 | 2.1 | Fluorometric |
Table 2 : Optimal Reaction Conditions for Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Quinoline, NaH, DMF | 80 | 65 | 92 |
| 2 | 1-Naphthol, K₂CO₃, THF | 60 | 78 | 96 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
